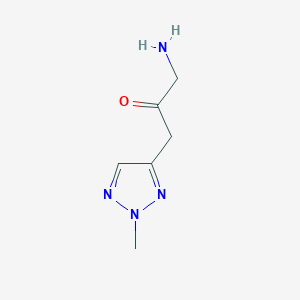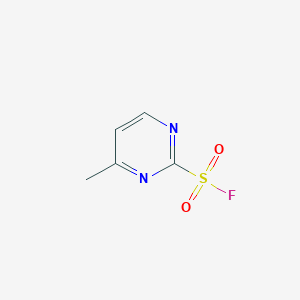
Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid commonly used in organic synthesis as a reagent for introducing the chlorosulfonyl group into organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate typically involves the reaction of isopropyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction scheme is as follows:
(CH3)2CHOH+ClSO3H→(CH3)2CHOSO2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonate esters.
Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and chlorosulfonic acid.
Reduction: Reduction of the chlorosulfonyl group can yield sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the generated acid.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Various sulfonate esters depending on the nucleophile used.
Hydrolysis: Isopropyl alcohol and chlorosulfonic acid.
Reduction: Sulfonic acids or sulfonates.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate is utilized in several scientific research applications:
Chemistry: It serves as a reagent for introducing the chlorosulfonyl group into organic molecules, facilitating the synthesis of sulfonate esters and other derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl 2-(chlorosulfonyl)acetate: Similar in structure but with an acetate group instead of a methylpropanoate group.
Propan-2-yl 2-(chlorosulfonyl)propanoate: Similar but with a propanoate group.
Uniqueness
Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other chlorosulfonyl esters. Its ability to introduce the chlorosulfonyl group into various organic molecules makes it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H13ClO4S |
|---|---|
Peso molecular |
228.69 g/mol |
Nombre IUPAC |
propan-2-yl 2-chlorosulfonyl-2-methylpropanoate |
InChI |
InChI=1S/C7H13ClO4S/c1-5(2)12-6(9)7(3,4)13(8,10)11/h5H,1-4H3 |
Clave InChI |
GKBQBJPNXHSWOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(C)(C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


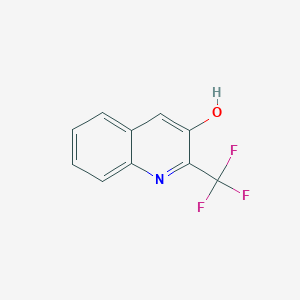

![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
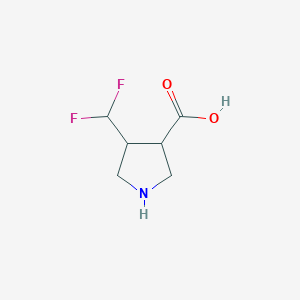
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

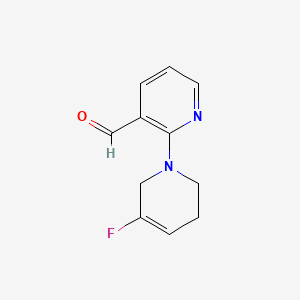
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
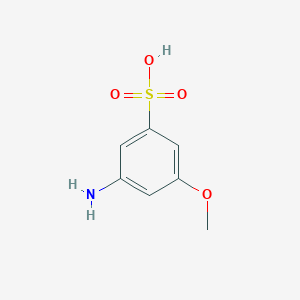
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
